N-[N,O-Isopropylidene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[N,O-Isopropylidene- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an isopropylidene group, which is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions.

Aplicaciones Científicas De Investigación

N-[N,O-Isopropylidene- compounds have a wide range of scientific research applications, including:

Chemistry: Used as protecting groups in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins, particularly in peptide cyclization.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been studied for their interaction with various biological targets .

Mode of Action

The key steps of synthesis involve intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

It’s important to note that biochemical pathways are typically a series of chemical reactions occurring within a cell, where the product of one reaction becomes the substrate for the next .

Pharmacokinetics

The total and renal clearances were 277 ± 20 and 254 ± 18 (SEM) ml/min, indicative of tubular secretion .

Result of Action

A related compound, 2′,3′-isopropylidene-5-iodouridine, has been shown to act synergistically to repress hiv-1 when combined with the cdk4/6 inhibitor palbociclib in low non-toxic concentration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[N,O-Isopropylidene- typically involves the reaction of a suitable precursor with acetone in the presence of an acid catalyst. For example, the preparation of 2,3-O-isopropylidene-β-D-ribofuranosylamine involves the reaction of ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-sulphonic acid . Another method involves the direct condensation of dipeptides with acetone to form 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids .

Industrial Production Methods

Industrial production of N-[N,O-Isopropylidene- compounds often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-[N,O-Isopropylidene- compounds undergo various types of chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the isopropylidene group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-[N,O-Isopropylidene- compounds include:

Oxidizing agents: Such as sodium metaperiodate and potassium permanganate.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Acid catalysts: Such as p-toluenesulphonic acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in the presence of p-toluenesulphonic acid yields methyl 4,6-O-isopropylidene-α-D-glucopyranoside .

Comparación Con Compuestos Similares

N-[N,O-Isopropylidene- compounds are similar to other protecting groups used in organic synthesis, such as acetals and ketals. they offer unique advantages, such as:

Stability: N-[N,O-Isopropylidene- compounds are more stable under acidic conditions compared to acetals.

Selectivity: They provide selective protection and deprotection of hydroxyl groups, which is crucial in complex synthetic routes.

List of Similar Compounds

Acetals: Used for protecting aldehydes and ketones.

Ketals: Used for protecting ketones.

Silyl ethers: Used for protecting alcohols.

Actividad Biológica

N-[N,O-Isopropylidene-] is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research studies and findings.

Synthesis of N-[N,O-Isopropylidene-]

The synthesis of N-[N,O-Isopropylidene-] typically involves the modification of ribofuranose derivatives. For instance, 1,2-O-isopropylidene-α-D-ribofuranose derivatives have been synthesized through benzylation, tosylation, and acetylation reactions. These derivatives have been evaluated for their biological properties, showcasing a range of activities including analgesic and anti-inflammatory effects .

Analgesic Properties

Research indicates that certain derivatives of N-[N,O-Isopropylidene-] exhibit significant analgesic activity. For example, compound 2a , derived from the isopropylidene modification, demonstrated both central and peripheral analgesic effects in animal models. In the tail immersion test, it showed a reaction time of 2.52 ± 0.14 minutes after administration at a dose of 50 mg/kg, indicating substantial pain relief compared to controls .

Anti-inflammatory Effects

The anti-inflammatory properties of N-[N,O-Isopropylidene-] compounds have also been documented. In studies involving carrageenan-induced paw edema in rats, compounds 2a and 4 exhibited percent inhibition rates of 82.6% and 87.6%, respectively, at a dosage of 100 mg/kg after four hours . These findings suggest that these compounds could be potential candidates for developing anti-inflammatory medications.

Antioxidant Activity

While some derivatives showed promise in analgesic and anti-inflammatory assays, their antioxidant activity was less pronounced. In DPPH radical scavenging assays, no significant antioxidant effects were observed across several tested compounds . This highlights the need for further exploration into modifications that may enhance antioxidant properties.

Antimicrobial and Cytotoxic Activity

The antimicrobial activity was assessed using disk diffusion assays; however, results did not indicate significant efficacy against tested microbial strains. Additionally, cytotoxicity tests conducted on HeLa cell lines yielded inconclusive results regarding the safety profile of these compounds . This suggests that while some derivatives may possess therapeutic potential, their safety and efficacy require comprehensive evaluation.

Case Studies

A notable study involved the synthesis of various α-D-ribofuranose analogues from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. These analogues were systematically evaluated for their pharmacological activities across multiple assays . The study's findings underscore the importance of structure-activity relationships in optimizing the biological properties of these compounds.

Comparative Data Table

| Compound | Analgesic Activity (Tail Flick Test) | Anti-inflammatory Activity (%) | Antioxidant Activity | Cytotoxicity (HeLa Cells) |

|---|---|---|---|---|

| 2a | 2.52 ± 0.14 min (50 mg/kg) | 82.6% | Not significant | Not significant |

| 4 | Not tested | 87.6% | Not significant | Not significant |

Propiedades

Número CAS |

158512-24-4 |

|---|---|

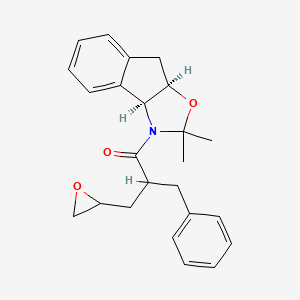

Fórmula molecular |

C24H27NO3 |

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one |

InChI |

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1 |

Clave InChI |

WLQFCUPIQRHKFS-KIZRIRGWSA-N |

SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

SMILES isomérico |

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C |

SMILES canónico |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Sinónimos |

[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.